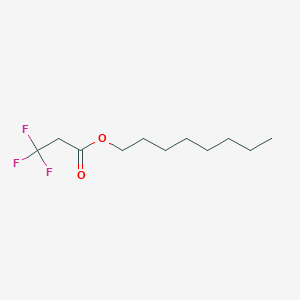
Octyl 3,3,3-trifluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 3,3,3-trifluoropropanoate: is an organic compound with the molecular formula C11H19F3O2 . It is an ester derived from the reaction between octanol and 3,3,3-trifluoropropanoic acid. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octyl 3,3,3-trifluoropropanoate typically involves the esterification of octanol with 3,3,3-trifluoropropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as fractional distillation and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Octyl 3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield octanol and 3,3,3-trifluoropropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Octanol and 3,3,3-trifluoropropanoic acid.
Reduction: Octyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Octyl 3,3,3-trifluoropropanoate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized molecules .
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways involving esterases. Its fluorinated nature makes it a valuable tool in the development of imaging agents and pharmaceuticals .
Industry: The compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its stability and unique chemical properties make it suitable for use in high-performance materials and coatings .
Mecanismo De Acción
The mechanism of action of octyl 3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active components (octanol and 3,3,3-trifluoropropanoic acid). The trifluoromethyl group can modulate the activity of enzymes and receptors by altering their binding affinity and specificity .
Comparación Con Compuestos Similares
- Methyl 3,3,3-trifluoropropanoate
- Ethyl 3,3,3-trifluoropropanoate
- Propyl 3,3,3-trifluoropropanoate
Comparison: Octyl 3,3,3-trifluoropropanoate is unique due to its longer alkyl chain (octyl group), which imparts higher lipophilicity and different physicochemical properties compared to its shorter-chain analogs. This makes it more suitable for applications requiring enhanced solubility in non-polar solvents and increased interaction with lipid membranes .
Propiedades
Número CAS |
116044-36-1 |
|---|---|
Fórmula molecular |
C11H19F3O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
octyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C11H19F3O2/c1-2-3-4-5-6-7-8-16-10(15)9-11(12,13)14/h2-9H2,1H3 |
Clave InChI |
XLBNISJOUFHFBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
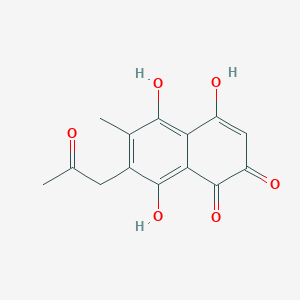
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)
![Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane](/img/structure/B14298615.png)
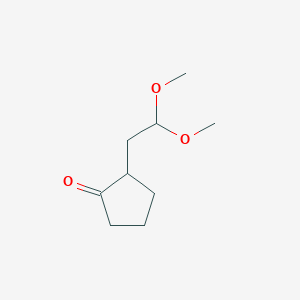
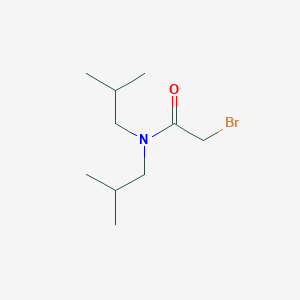
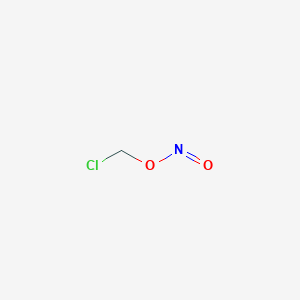
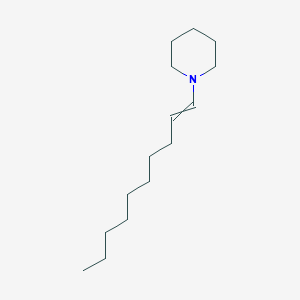
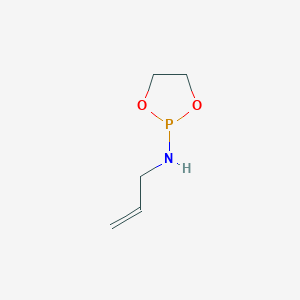

![1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14298650.png)
